REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]#[C:12][Si](C)(C)C)[C:7]([NH2:10])=[N:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]2[CH:11]=[CH:12][NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=NC1)N)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
93.5 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred under irradiation in a microwave-oven for 30 minutes (min) at 140° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml conc. hydrochloric acid
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Type
|
STIRRING
|
Details
|
stirred for 30 min at RT
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
It was again evaporated
|
Type
|
TEMPERATURE
|
Details
|
the residue was refluxed with THF for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Insoluble parts were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica in ethyl acetate/heptane mixtures
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |